(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-({3-CHLORO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiadiazole ring.
- Introduction of the pyrimidine moiety.
- Functionalization of the aromatic rings with chloro, methoxy, and ethoxy groups.
- Final condensation to form the desired product.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Controlled reaction temperatures and times.
- Efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biochemical pathways to produce a desired effect.
Comparison with Similar Compounds
Similar Compounds
(6Z)-6-({3-CHLORO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other thiadiazolo[3,2-a]pyrimidines.
Uniqueness
- The unique combination of functional groups in this compound may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H25ClN4O4S |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
(6Z)-6-[[3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H25ClN4O4S/c1-5-21-29-30-23(27)18(24(31)28-25(30)35-21)11-16-12-19(26)22(20(13-16)32-4)34-9-8-33-17-7-6-14(2)15(3)10-17/h6-7,10-13,27H,5,8-9H2,1-4H3/b18-11-,27-23? |
InChI Key |
LVRMCDGNDAWZMO-PEYOBPGZSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC(=C(C=C4)C)C)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC(=C(C=C4)C)C)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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